

# Envonalkib: A Technical Guide to the Inhibition of c-Met Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Envonalkib (also known as TQ-B3139) is a potent, orally bioavailable small-molecule tyrosine kinase inhibitor (TKI) targeting anaplastic lymphoma kinase (ALK), ROS1, and the mesenchymal-epithelial transition factor (c-Met).[1][2] The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key regulators of cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is a known driver in the progression of numerous human cancers and a mechanism of acquired resistance to other targeted therapies.[2] Envonalkib has demonstrated significant inhibitory activity against c-Met, suggesting its therapeutic potential in tumors where c-Met signaling is a critical dependency. This technical guide provides an in-depth overview of the mechanism of c-Met phosphorylation inhibition by Envonalkib, supported by preclinical data, detailed experimental methodologies, and visual representations of the core biological processes.

## Introduction to c-Met Signaling and Envonalkib

The c-Met receptor, upon binding its ligand HGF, undergoes dimerization and autophosphorylation at key tyrosine residues (Tyr1234/1235) within its kinase domain. This phosphorylation event activates a cascade of downstream signaling pathways, primarily the phosphatidylinositol 3-kinase (PI3K)/AKT and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways, which promote cell growth, survival, and motility.[3][4] Aberrant c-Met activation, through overexpression, gene



amplification, or mutation, is a significant oncogenic driver in various malignancies, including non-small cell lung cancer (NSCLC).[3]

**Envonalkib** is a multi-targeted TKI that has shown high potency against c-Met.[1][5] Preclinical data have indicated that **Envonalkib** is superior to crizotinib in malignancies where c-Met activation is a cause of acquired resistance.[2] This activity against c-Met is a crucial component of its therapeutic profile, offering a potential strategy to overcome resistance to other TKIs and to treat tumors with primary c-Met dysregulation.

# Quantitative Analysis of Envonalkib's Inhibitory Activity

**Envonalkib** has been evaluated in cell-free enzymatic assays to determine its direct inhibitory effect on c-Met kinase activity. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

| Target Kinase          | Inhibitor                 | IC50 (nM) | Assay Type    | Reference |
|------------------------|---------------------------|-----------|---------------|-----------|
| c-Met                  | Envonalkib (TQ-<br>B3139) | 12.5      | Cell-free     | [1]       |
| ALK                    | Envonalkib (TQ-<br>B3139) | 14.3      | Cell-free     | [1]       |
| ALK (Wild-Type)        | Envonalkib (TQ-<br>B3139) | 1.96      | Not Specified | [6]       |
| ALK (L1196M<br>mutant) | Envonalkib (TQ-<br>B3139) | 35.1      | Not Specified | [6]       |
| ALK (G1269S<br>mutant) | Envonalkib (TQ-<br>B3139) | 61.3      | Not Specified | [6]       |
| c-Met                  | Crizotinib                | 11        | Cell-based    | [6]       |
| ALK                    | Crizotinib                | 24        | Cell-based    | [6]       |

This table summarizes the reported IC50 values for **Envonalkib** and the comparator, Crizotinib, against their target kinases.



Check Availability & Pricing

# Mechanism of Action: Inhibition of c-Met Phosphorylation

**Envonalkib** functions as an ATP-competitive inhibitor of the c-Met kinase domain. By binding to the ATP-binding pocket of unphosphorylated c-Met, it prevents the transfer of a phosphate group from ATP to the tyrosine residues in the activation loop. This direct inhibition of autophosphorylation is the critical step in blocking the activation of the receptor and all subsequent downstream signaling.

c-Met Signaling Pathway and Envonalkib's Point of Inhibition





Click to download full resolution via product page

Caption: c-Met signaling pathway and the inhibitory action of **Envonalkib**.

## **Experimental Protocols**

The following are detailed methodologies for key experiments to assess the inhibition of c-Met phosphorylation by **Envonalkib**. These protocols are based on standard techniques used in



the field for evaluating c-Met inhibitors.

### **Cell-Free Enzymatic Assay for IC50 Determination**

Objective: To determine the direct inhibitory effect of **Envonalkib** on the kinase activity of recombinant c-Met.

#### Materials:

- Recombinant human c-Met kinase domain
- Envonalkib (TQ-B3139)
- ATP
- Poly(Glu, Tyr) 4:1 peptide substrate
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
- ADP-Glo™ Kinase Assay kit (Promega) or similar
- 384-well plates
- Plate reader capable of luminescence detection

#### Procedure:

- Prepare a serial dilution of Envonalkib in DMSO, followed by a further dilution in kinase buffer.
- In a 384-well plate, add the recombinant c-Met kinase and the peptide substrate.
- Add the diluted **Envonalkib** or DMSO (vehicle control) to the wells.
- Incubate for 10-15 minutes at room temperature.
- Initiate the kinase reaction by adding ATP.



- Incubate for 1 hour at room temperature.
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminescence plate reader, following the manufacturer's instructions.
- Calculate the percentage of inhibition for each Envonalkib concentration relative to the DMSO control.
- Determine the IC50 value by fitting the data to a four-parameter logistic curve.

## Western Blot Analysis of c-Met Phosphorylation in Cells

Objective: To assess the effect of **Envonalkib** on c-Met phosphorylation in a cellular context.

#### Materials:

- Cancer cell line with known c-Met expression (e.g., NCI-H3122, SU-DHL-1)
- Envonalkib (TQ-B3139)
- HGF (optional, for inducing c-Met phosphorylation)
- Cell culture medium and supplements
- PBS (phosphate-buffered saline)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)



- Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, anti-GAPDH (loading control)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

#### Procedure:

- Seed cells in a 6-well plate and allow them to adhere overnight.
- Treat the cells with varying concentrations of Envonalkib or DMSO for a specified time (e.g., 2-4 hours).
- For HGF-induced phosphorylation, serum-starve the cells before treatment and then stimulate with HGF for 15-30 minutes prior to lysis.
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
- Denature the protein samples and separate them by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (anti-phospho-c-Met) overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate and an imaging system.



• Strip the membrane and re-probe with anti-total c-Met and anti-GAPDH antibodies to ensure equal loading.

# **Experimental Workflow Visualization**





Click to download full resolution via product page

Caption: Workflow for Western Blot analysis of c-Met phosphorylation.



# **Downstream Signaling Effects of Envonalkib**

By inhibiting c-Met phosphorylation, **Envonalkib** is expected to block the activation of its key downstream signaling pathways, the PI3K/AKT and MAPK/ERK pathways. This disruption leads to several anti-tumor effects:

- Inhibition of Cell Proliferation: Both the PI3K/AKT and MAPK/ERK pathways are crucial for cell cycle progression. Their inhibition by **Envonalkib** can lead to G1 cell cycle arrest.[1]
- Induction of Apoptosis: The PI3K/AKT pathway is a major pro-survival pathway. Its suppression can lead to the upregulation of pro-apoptotic proteins and ultimately, programmed cell death.[1]
- Reduced Cell Motility and Invasion: c-Met signaling is a key driver of the epithelial-mesenchymal transition (EMT), a process that enhances cell motility and invasion. Inhibition of this pathway can reverse these effects.

### Conclusion

**Envonalkib** is a potent inhibitor of c-Met phosphorylation, with a low nanomolar IC50 value in enzymatic assays.[1] Its mechanism of action, centered on the direct inhibition of c-Met autophosphorylation, effectively abrogates downstream signaling through the PI3K/AKT and MAPK/ERK pathways. This leads to a reduction in tumor cell proliferation, survival, and invasion. The ability of **Envonalkib** to potently inhibit c-Met, a known mechanism of resistance to other TKIs, positions it as a valuable therapeutic agent in the landscape of targeted cancer therapy. Further preclinical and clinical investigations will continue to elucidate the full potential of **Envonalkib** in c-Met-driven malignancies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. TQ-B3139 (Envonalkib, CT-711) | ALK inhibitor | Probechem Biochemicals [probechem.com]
- 2. Envonalkib versus crizotinib for treatment-naive ALK-positive non-small cell lung cancer: a randomized, multicenter, open-label, phase III trial PMC [pmc.ncbi.nlm.nih.gov]
- 3. New advances in understanding the mechanisms and treatment challenges of ALKtargeted therapy resistance in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anaplastic Lymphoma Kinase (ALK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [Envonalkib: A Technical Guide to the Inhibition of c-Met Phosphorylation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10827855#c-met-phosphorylation-inhibition-by-envonalkib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





